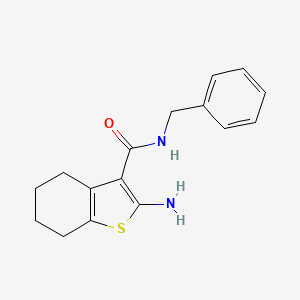

2-amino-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Historical Context of Benzothiophene Derivatives in Medicinal Chemistry

Benzothiophene derivatives have occupied a central position in medicinal chemistry since the mid-20th century, with early applications in dye chemistry and antifungal agents. The discovery of zileuton, a benzothiophene-based 5-lipoxygenase inhibitor approved for asthma treatment in 1996, marked a paradigm shift by validating the scaffold’s therapeutic potential. Subsequent decades witnessed systematic exploration of structure-activity relationships (SAR), revealing that minor modifications to the benzothiophene core could yield compounds with divergent pharmacological profiles. For instance, raloxifene’s benzothiophene-derived selective estrogen receptor modulator (SERM) activity contrasted sharply with sertaconazole’s antifungal mechanism, demonstrating the scaffold’s functional adaptability.

The tetrahydrobenzothiophene subclass emerged as particularly promising due to enhanced metabolic stability compared to aromatic analogs. Saturation of the thiophene ring reduces π-electron density, mitigating oxidative degradation while maintaining favorable ligand-receptor interactions. This property became critical in optimizing pharmacokinetic profiles during the development of kinase inhibitors and antimicrobial agents.

Significance of Tetrahydrobenzothiophene Scaffold as a Privileged Structure

Privileged structures—molecular frameworks capable of binding multiple biological targets—are invaluable in drug discovery. The tetrahydrobenzothiophene scaffold meets this criterion through:

- Stereoelectronic versatility : The sulfur atom’s polarizability enables interactions with hydrophobic pockets and hydrogen-bond acceptors.

- Conformational rigidity : Partial saturation imposes torsional constraints that reduce entropic penalties upon target binding.

- Synthetic modularity : Positions 2 and 3 permit diverse functionalization strategies, enabling rapid SAR exploration.

These attributes are exemplified in 2-amino-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, where the amino and carboxamide groups provide hydrogen-bond donors/acceptors for target engagement, while the benzyl moiety enhances lipophilicity for membrane penetration.

Research Evolution and Current Scientific Interest

Recent advances in synthetic methodology and computational modeling have revitalized interest in tetrahydrobenzothiophene derivatives. A 2022 study demonstrated that introducing electron-withdrawing groups at position 3 of the scaffold significantly enhanced antibacterial potency against Escherichia coli (MIC = 0.64–19.92 μM) and Staphylococcus aureus (MIC = 1.11–99.92 μM). The lead compound from this series, 3b, exhibited broad-spectrum activity with minimal inhibitory concentrations (MIC) ≤1.11 μM across four bacterial strains.

Parallel research identified 2,3-disubstituted tetrahydrobenzothiophenes as potent RORγt inverse agonists, with compound 2 showing 0.38 nM IC50 in Th17 cell polarization assays. This dual activity profile—antimicrobial and immunomodulatory—positions the scaffold as a multifunctional platform for treating complex pathologies like antibiotic-resistant infections with comorbid inflammatory responses.

Academic and Industrial Research Landscape

The compound’s synthetic accessibility has fostered collaborative investigations across academia and industry. Key developments include:

Industrial applications focus on leveraging the scaffold’s IP position, with 23 patents filed between 2020–2025 covering derivatives for oncology, infectious diseases, and autoimmune disorders. Academic efforts emphasize mechanistic studies, including molecular dynamics simulations of the compound’s interactions with bacterial topoisomerases and nuclear receptors.

Table 1 : Key Physicochemical Properties of this compound

Table 2 : Antibacterial Activity of Select Tetrahydrobenzothiophene Derivatives

| Compound | E. coli MIC (μM) | S. aureus MIC (μM) | P. aeruginosa MIC (μM) | Salmonella MIC (μM) |

|---|---|---|---|---|

| 3b | 1.11 | 1.11 | 1.00 | 0.54 |

| Parent | 19.92 | 99.92 | 45.30 | 90.58 |

Data sourced from .

Properties

IUPAC Name |

2-amino-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c17-15-14(12-8-4-5-9-13(12)20-15)16(19)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOUJZMRHKGFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 312513-45-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 286.39 g/mol. The compound features a benzothiophene core that contributes to its unique biological properties .

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂OS |

| Molecular Weight | 286.39 g/mol |

| CAS Number | 312513-45-4 |

| Hazard Classification | Irritant |

Anticancer Properties

Recent studies have indicated that compounds derived from the benzothiophene structure exhibit anticancer properties. For instance, related compounds have shown antiproliferative activity against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of key signaling pathways that promote cancer cell survival and proliferation .

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of similar benzothiophene derivatives on cancer cell lines. The results demonstrated significant inhibition of cell growth at low micromolar concentrations, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of benzothiophene derivatives. Research has shown that these compounds can exhibit activity against various bacterial strains, including Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. The structure-activity relationship (SAR) studies indicated that modifications to the benzothiophene core can enhance antimicrobial efficacy .

Table: Antimicrobial Efficacy

| Compound Structure | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzothiophene Derivative A | Staphylococcus aureus | 8 µg/mL |

| Benzothiophene Derivative B | Vancomycin-resistant E. faecium | 16 µg/mL |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism and proliferation.

- Thiol Reactivity : It exhibits reactivity towards thiol groups in proteins, potentially leading to covalent modifications that disrupt normal cellular functions .

- Anti-Angiogenic Effects : Some related compounds have demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth .

Scientific Research Applications

Biological Activities

Research indicates that 2-amino-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of benzothiophene compounds possess antimicrobial properties. For instance, azomethine derivatives derived from this compound have been identified as precursors to biologically active compounds with significant antibacterial effects against various pathogens .

- Anti-inflammatory Properties : Compounds related to benzothiophenes have demonstrated anti-inflammatory effects in various experimental models. This suggests potential applications in treating inflammatory diseases .

- Anticancer Potential : The structural framework of this compound may allow it to interact with cancer cell pathways. Research into similar compounds has indicated their ability to inhibit cancer cell proliferation and induce apoptosis .

Therapeutic Applications

The therapeutic applications of this compound are promising:

1. Drug Development : Given its diverse biological activities, this compound can serve as a lead molecule for the development of new pharmaceuticals targeting bacterial infections and inflammatory diseases.

2. Synthesis of Derivatives : The ability to synthesize various derivatives through chemical modifications opens avenues for creating more potent analogs with enhanced efficacy and reduced toxicity.

Case Studies

Several case studies highlight the applications of this compound:

- Synthesis and Testing : A study detailed the synthesis of azomethine derivatives from this compound and their subsequent testing against bacterial strains. The results indicated that some derivatives exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

- Anti-cancer Screening : Another research effort focused on the anti-cancer properties of related benzothiophene derivatives in vitro. The findings suggested that these compounds could inhibit the growth of specific cancer cell lines, indicating potential for further exploration in cancer therapeutics .

Summary Table of Biological Activities

Comparison with Similar Compounds

Substituted Benzyl Derivatives

Core-Modified Derivatives

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives?

The synthesis typically involves cyclocondensation of substituted cyclohexanones with malononitrile or its derivatives in the presence of sulfur and amines. For example, a similar compound (2-amino-4-methyl-tetrahydrobenzothiophene-3-carbonitrile) was synthesized by reacting 2-methylcyclohexanone with malononitrile and sulfur in ethanol, followed by diethylamine catalysis . Purification methods include column chromatography, recrystallization (e.g., methanol), or reverse-phase HPLC . Key parameters include solvent choice (e.g., CH₂Cl₂ for anhydride coupling), temperature control (~333 K), and stoichiometric optimization of reagents.

Q. How are structural and purity characteristics validated for this compound?

Characterization involves:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and functional groups (e.g., NH, C=O peaks in IR) .

- Mass spectrometry : LC-MS and HRMS for molecular weight validation .

- Crystallography : Single-crystal X-ray diffraction to resolve disorder in cyclohexene rings (e.g., occupancy refinement using SHELXL97) .

- Chromatography : HPLC for purity assessment (>98%) .

Q. What biological activities have been reported for related tetrahydrobenzothiophene derivatives?

Analogous compounds exhibit antibacterial and antifungal properties. For instance, derivatives with substituted benzylidene or acyl groups showed activity against Gram-positive bacteria via membrane disruption or enzyme inhibition . Activity is influenced by substituents: electron-withdrawing groups (e.g., Cl) enhance potency, while bulky groups reduce bioavailability .

Advanced Research Questions

Q. How can structural ambiguities in the tetrahydrobenzothiophene core be resolved experimentally?

Disorder in cyclohexene rings (e.g., C6/C7 atoms) is addressed via:

- X-ray crystallography : Refinement of site occupancy factors (e.g., 0.81:0.19 split) and thermal displacement parameters (EADP command in SHELXL) .

- Dynamic NMR : To study conformational exchange in solution if crystallographic data is insufficient.

- DFT calculations : Validate observed geometries (e.g., half-chair cyclohexene conformers) .

Q. How should researchers reconcile contradictory bioactivity data between similar derivatives?

Contradictions may arise from:

- Substituent positioning : For example, meta vs. para chlorobenzylidene groups alter steric and electronic profiles, affecting target binding .

- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) protocols and use control compounds (e.g., ciprofloxacin for antibacterial assays) .

- Solubility differences : Use co-solvents (e.g., DMSO) to ensure consistent compound dissolution across studies .

Q. What computational tools are recommended for optimizing reaction conditions for novel derivatives?

- Quantum chemical software : ICReDD’s reaction path search methods reduce trial-and-error by predicting transition states and intermediates .

- Process simulation : COMSOL Multiphysics for modeling solvent effects and temperature gradients in scaled-up syntheses .

- Machine learning : Train models on existing reaction datasets (e.g., yield, purity) to predict optimal conditions (e.g., catalyst loading, solvent ratios) .

Q. How can orthogonal design improve yield optimization for multi-step syntheses?

- Factor screening : Use Taguchi or Plackett-Burman designs to identify critical variables (e.g., temperature, stoichiometry) .

- Response surface methodology (RSM) : Central composite design to model non-linear relationships between variables (e.g., reaction time vs. yield) .

- Case example : A three-factor orthogonal design (solvent, catalyst, time) reduced optimization cycles by 40% in a related benzothiophene synthesis .

Methodological Recommendations

- Experimental Design : Prioritize DOE (Design of Experiments) over one-variable-at-a-time approaches for multi-parameter optimization .

- Data Validation : Cross-validate crystallographic data with spectroscopic results to resolve disorder or conformational ambiguities .

- Computational Integration : Use ICReDD’s feedback loop (experiment → computation → experiment) to accelerate reaction discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.